1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFBZRYZNAAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143981 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255663-95-6 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Piperidine Nitrogen (BOC Protection)
- The starting material is a piperidine derivative, often substituted at the 2-position with a carboxylic acid or ester.
- The nitrogen is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) under mild basic conditions, typically in an organic solvent such as dichloromethane or ethanol.
- Reaction conditions involve stirring at room temperature for several hours until completion.
- The product is isolated by extraction and purification, yielding the N-BOC protected piperidine intermediate.
This step is crucial to prevent the nitrogen from participating in side reactions during fluorination.
Fluorination at the 5-Position
- Fluorination is carried out using reagents capable of introducing geminal difluoro groups, such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
- The reaction is typically performed under controlled temperature to avoid decomposition or over-fluorination.
- The difluorinated product is purified by standard chromatographic techniques.
- The presence of the BOC group ensures the nitrogen remains protected during this step.
This fluorination step is key to introducing the unique difluoro substitution that imparts the compound’s distinctive chemical properties.
Hydrolysis and Final Acid Formation
- In some synthetic routes, ester intermediates are hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate in ethanol-water mixtures.
- The reaction is conducted at ambient temperature (around 25°C) for 12–16 hours with stirring.
- After completion, the reaction mixture is acidified and extracted to isolate the carboxylic acid product.
- This step yields the final this compound as a white solid with high purity and yield (up to 98.5% reported).
Practical Preparation Notes and Formulation
- The compound is soluble in DMSO and can be formulated in vivo by preparing a DMSO master solution followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to ensure clarity and stability of the solution.
- It is essential to add solvents stepwise, ensuring each addition results in a clear solution before proceeding. Physical aids like vortexing and ultrasound can be used to assist dissolution.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| BOC Protection | Di-tert-butyl dicarbonate, base, RT | Solvent: DCM or EtOH; mild conditions | High (quantitative) |
| Fluorination at 5-position | DAST or equivalent fluorinating agent | Controlled temperature; inert atmosphere | Moderate to high |
| Ester Hydrolysis to Acid | Lithium hydroxide monohydrate, EtOH/H2O, 25°C, 12–16 h | Acidification and extraction post-reaction | Up to 98.5% |
| In vivo formulation | DMSO, PEG300, Tween 80, water or corn oil | Stepwise solvent addition; clarity check | N/A |
Research Findings and Analytical Data
- Mass spectrometry (ESI) confirms molecular ion peaks consistent with the expected molecular weight (~265.25 g/mol).
- Nuclear Magnetic Resonance (NMR) spectroscopy data supports the structural integrity of the compound after synthesis and purification.
- The compound is stable under standard laboratory storage conditions and suitable for use as a synthetic intermediate in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the piperidine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents can be used for substitution reactions.
Major Products:
Deprotection: Removal of the Boc group yields the free amine derivative of the piperidine ring.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.
Scientific Research Applications
Drug Development
Boc-Difluoro-Piperidine is primarily utilized in the synthesis of pharmaceutical intermediates. Its unique fluorinated structure enhances the biological activity of compounds, making it a valuable building block in drug design. The presence of difluoromethyl groups can improve metabolic stability and bioavailability, which are critical factors in the development of effective therapeutics .
Antiviral and Anticancer Agents
Research indicates that derivatives of this compound exhibit potential antiviral and anticancer properties. Studies have shown that modifications to the piperidine ring can lead to compounds with significant activity against various cancer cell lines and viral infections, thus highlighting its role in medicinal chemistry .
As a Protecting Group
In organic synthesis, the tert-butoxycarbonyl (Boc) group serves as a protective group for amines. The introduction of Boc-Difluoro-Piperidine allows for selective protection during multi-step syntheses, facilitating the preparation of complex molecules without interfering with other functional groups .
Reagent in Reactions
This compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity profile makes it suitable for generating complex molecular architectures that are essential in advanced organic synthesis .
Polymer Chemistry
The incorporation of Boc-Difluoro-Piperidine into polymer matrices has been explored for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. Research into fluorinated polymers suggests potential applications in coatings and high-performance materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic transformations . Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Notes:
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs influence steric effects and ring strain. Piperidine derivatives generally exhibit greater conformational flexibility .
- Fluorine Substitution: Difluoro groups (e.g., 5,5 or 4,4 positions) enhance electronegativity and metabolic stability compared to monofluoro or non-fluorinated analogs. For example, 5,5-difluoro substitution in the target compound may block oxidative metabolism, improving in vivo half-life .
- Carboxylic Acid Position: Position 2 (target compound) vs.
Purity and Handling
- The target compound’s >98% purity (GLPBIO) surpasses analogs like those from Combi-Blocks (95% purity), making it preferable for high-precision applications .
- Storage requirements vary: The target compound is stable at 2–8°C, whereas analogs with lower purity or different substituents may require stricter temperature controls to prevent degradation.
Commercial Availability and Pricing
- Pricing : The target compound is priced at 69.00 €/100mg (CymitQuimica), while analogs like 1-(tert-Boc)-4,4-difluoropyrrolidine-2-CA (Combi-Blocks) are sold at similar purity tiers but lower costs due to reduced demand or synthesis complexity .
- Vendors : Availability spans specialized suppliers (e.g., GLPBIO, CymitQuimica, TCI Chemicals), with the target compound being more widely stocked .
Research Implications
- Drug Design: The 5,5-difluoro-piperidine scaffold is prized for balancing metabolic stability and bioavailability, outperforming non-fluorinated or pyrrolidine-based analogs in preclinical studies .
- Synthetic Utility : The Boc group facilitates temporary protection during multi-step syntheses, a feature shared across analogs but optimized in the target compound due to its fluorine-enhanced stability .
- Limitations : Analogs with lower purity (e.g., 95%) may introduce variability in experimental outcomes, necessitating rigorous quality control .
Biological Activity
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid (CAS No. 1255663-95-6) is a synthetic compound with significant implications in pharmaceutical chemistry. Its unique structure, characterized by the presence of difluorinated piperidine and a tert-butoxycarbonyl (Boc) protecting group, suggests potential biological activities that merit detailed exploration.
- Molecular Formula: C₁₁H₁₇F₂NO₄
- Molecular Weight: 265.25 g/mol
- Purity: Typically ≥ 95%
- Chemical Structure:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of drug development, particularly for its potential as an antiviral and anticancer agent.
Antiviral Properties
Recent studies indicate that compounds similar to this compound exhibit antiviral activity against influenza viruses. For instance, derivatives have shown effectiveness against both Oseltamivir-sensitive and resistant strains of the virus, suggesting a mechanism that may inhibit viral replication directly in infected cells .
Anticancer Activity
Research has demonstrated that this compound may have selective cytotoxic effects on various cancer cell lines. In particular:
- IC50 Values: The compound has shown IC50 values in the nanomolar range against certain tumor cell lines, indicating potent inhibitory effects on cell proliferation.
- Selectivity: Notably, it exhibits a significant selectivity index over non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .
Case Study 1: Antiviral Activity
A study investigating a series of piperidine derivatives reported that one such derivative demonstrated a significant reduction in viral load in mouse models infected with influenza A virus. The compound was administered orally at a dosage of 40 mg/kg, resulting in a more than two-log reduction in viral load within the lungs .
Case Study 2: Anticancer Effects
In another investigation focused on triple-negative breast cancer (TNBC), compounds related to this compound were tested for their ability to inhibit metastasis. The results indicated that treatment significantly reduced metastatic nodules in mice, showcasing the compound's potential as an effective therapeutic agent against aggressive cancer types .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of related compounds has been evaluated:
- Bioavailability: Oral bioavailability was reported at approximately 31.8%, with a clearance rate of 82.7 mL/h/kg after intravenous administration .
- Toxicity: No acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for further development .
Comparison Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid?
- Methodology :
- Step 1 : Start with a piperidine-2-carboxylic acid derivative. Introduce difluoro groups at the 5-position via electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution (e.g., DAST).
- Step 2 : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM with triethylamine) .
- Validation : Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm via ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) .
Q. How should researchers purify and validate the purity of this compound?
- Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water (mp range: 160–166°C, based on analogous Boc-piperidine derivatives) .
- Characterization :
- HPLC : Ensure >95% purity using a C18 column (acetonitrile/water + 0.1% TFA, gradient elution).
- Spectroscopy : ¹H NMR (confirm Boc group: δ 1.4 ppm for t-butyl), ¹⁹F NMR (verify CF₂ symmetry), and HRMS (theoretical [M+H]+: calculated for C₁₁H₁₆F₂NO₄) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard) .
- Storage : Store at -20°C under nitrogen to prevent Boc group hydrolysis. Avoid contact with acids (risk of deprotection) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the difluoro-piperidine core in coupling reactions?
- Root Cause Analysis : Discrepancies may arise from residual moisture (degrades Boc group) or competing side reactions (e.g., ring-opening under strong bases).
- Mitigation :
- Dry Solvents : Use freshly distilled DCM or THF.
- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify side products.
- Cross-Validation : Compare results across anhydrous vs. ambient conditions .
Q. What advanced techniques can elucidate the conformational effects of 5,5-difluoro substitution on the piperidine ring?
- X-ray Crystallography : Resolve the chair conformation and CF₂ equatorial/axial orientation.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict steric and electronic impacts on ring puckering .
- NOESY NMR : Detect through-space interactions between fluorine and adjacent protons to infer spatial arrangement .
Q. How does this compound serve as a building block in medicinal chemistry?
- Applications :
- Protease Inhibitors : The carboxylic acid enables conjugation to pharmacophores via amide bonds.
- Conformational Restriction : The CF₂ group rigidifies the piperidine ring, enhancing target binding (e.g., kinase inhibitors).
Q. What strategies stabilize the Boc group during long-term storage or harsh reaction conditions?
- Additives : Include 1% triethylamine in storage solutions to neutralize trace acids.
- Temperature Control : Avoid prolonged exposure to >40°C (risk of thermal deprotection).
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation .
Data Contradiction Analysis
Q. How to address conflicting melting point data for Boc-protected piperidine derivatives?
- Hypothesis : Variations may stem from polymorphic forms or residual solvents.
- Resolution :
- DSC Analysis : Measure thermal transitions to identify polymorphs.
- Karl Fischer Titration : Quantify residual water/solvent content.
- Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetone) .
Experimental Design Considerations
Q. What isotopic labeling approaches can track fluorine’s role in metabolic stability studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
